Researchers face low yields and complex purification when using linear N-alkylanilines due to unwanted dialkylation. N-(pentan-2-yl)aniline (CAS 2716-62-3) eliminates this limitation. - Suppresses N,N-dialkylation via steric 1-methylbutyl group, ensuring higher purity in downstream syntheses. - LogP 3.6 and branched architecture provide superior solubility in non-polar solvents for processable conductive polymers. - High para-selectivity in electrophilic substitution streamlines active ingredient production. Supplied with consistent quality for immediate scale-up.
N-(pentan-2-yl)aniline (CAS 2716-62-3), also known as N-(1-methylbutyl)aniline, is a secondary aromatic amine characterized by its branched five-carbon N-alkyl substituent. With a computed LogP of 3.6 and a molecular weight of 163.26 g/mol, this compound serves as a critical building block in the synthesis of lipophilic dyes, specialized agrochemicals, and functionalized polyaniline (PANI) derivatives[1]. The steric bulk of the pentan-2-yl group provides a distinct balance of lipophilicity and structural hindrance, making it highly valuable for industrial applications requiring enhanced solubility in organic solvents and controlled reactivity during downstream electrophilic aromatic substitution or polymerization [2].
Substituting N-(pentan-2-yl)aniline with its linear analog, N-pentylaniline, or a smaller branched analog like N-isopropylaniline, fundamentally alters downstream processability and yield. Linear N-alkylanilines are highly susceptible to unwanted dialkylation and offer less steric protection to the nitrogen center, leading to higher impurity profiles and complex separation requirements in multi-step syntheses [1]. Conversely, smaller branched groups like isopropyl lack the sufficient lipophilic chain length required to solubilize resulting conductive polymers or lipophilic antioxidants in non-polar industrial solvents. The specific 1-methylbutyl architecture of N-(pentan-2-yl)aniline optimally suppresses N,N-dialkylation while maximizing organic compatibility, preventing the formulation failures associated with generic alternatives [2].
The steric profile of the pentan-2-yl group significantly enhances monoalkylation selectivity compared to primary linear alkyl groups. During synthesis and subsequent functionalization, N-(pentan-2-yl)aniline inherently resists tertiary amine formation, maintaining dialkylation impurity levels strictly below 10% under standard continuous flow or batch conditions[1]. In contrast, linear N-pentylaniline under identical high-throughput conditions exhibits up to 20-30% tertiary amine formation, requiring extensive downstream chromatographic purification. By leveraging the steric shielding of the sec-pentyl group, manufacturers can ensure high precursor efficiency and atom economy [2].
| Evidence Dimension | Dialkylation Impurity Level during N-Alkylation |
| Target Compound Data | < 10% dialkylation impurities (N-(pentan-2-yl)aniline) |
| Comparator Or Baseline | Linear N-pentylaniline (~20-30% tertiary amine formation) |
| Quantified Difference | Greater than 2-fold reduction in dialkylation byproducts |
| Conditions | Standard N-alkylation conditions (1.2:1 to 1.5:1 alkylating agent to amine ratio) |
Minimizing dialkylation impurities directly reduces purification costs and improves overall yield in large-scale industrial syntheses.
N-(pentan-2-yl)aniline is a preferred monomer for synthesizing functionalized polyaniline (PANI) derivatives due to its specific lipophilic profile. With a computed LogP of 3.6, the incorporation of the 1-methylbutyl group dramatically improves the solubility of the resulting polymer in common organic solvents (e.g., toluene, chloroform) compared to unsubstituted PANI or N-methyl PANI[1]. This enhanced solubility is critical for solution-casting antistatic and electrically conductive coatings [2]. The branched nature of the pentyl chain disrupts tight interchain packing just enough to allow solvent penetration, without completely destroying the extended π-conjugation required for electronic conductivity.
| Evidence Dimension | Calculated Lipophilicity (LogP) and Polymer Solubility |
| Target Compound Data | LogP = 3.6 (enabling solution-processable PANI derivatives) |
| Comparator Or Baseline | Unsubstituted aniline (LogP ~0.9, yields insoluble PANI) |
| Quantified Difference | 2.7 unit increase in LogP, transitioning the resulting polymer from intractable to solution-processable |
| Conditions | Standard organic solvent formulation for conductive coatings |
Procuring this specific monomer allows manufacturers to produce solution-castable conductive polymers, bypassing the intractability issues of standard polyaniline.
The presence of the bulky pentan-2-yl substituent on the nitrogen atom introduces significant steric hindrance that influences the regioselectivity of downstream electrophilic aromatic substitutions (such as nitration or halogenation) [1]. Compared to unsubstituted aniline or N-methylaniline, the 1-methylbutyl group effectively shields the ortho positions, directing incoming electrophiles more selectively toward the para position. This steric directing effect reduces the formation of complex ortho/para isomeric mixtures, thereby streamlining the isolation of high-purity para-substituted intermediates required for pharmaceutical and agrochemical development [2].
| Evidence Dimension | Ortho/Para Regioselectivity in Electrophilic Substitution |
| Target Compound Data | High para-selectivity due to bulky 1-methylbutyl N-substituent |
| Comparator Or Baseline | N-methylaniline (lower steric bulk, higher ortho-substitution byproducts) |
| Quantified Difference | Significant reduction in ortho-isomeric byproducts |
| Conditions | Standard electrophilic aromatic substitution (e.g., halogenation, nitration) |
Higher regioselectivity reduces the need for expensive isomer separation, directly lowering the cost of goods for complex intermediate synthesis.
Directly leveraging its LogP of 3.6 and branched structure, N-(pentan-2-yl)aniline is ideal for synthesizing polyaniline (PANI) derivatives used in antistatic coatings, electromagnetic shielding, and corrosion inhibitors where organic solvent processability is mandatory [1.4][1].
The sec-pentyl group provides the necessary solubility and steric protection for formulating rubber antiozonants and industrial lubricants, outperforming smaller N-alkyl anilines in non-polar matrices [2].
Utilized when downstream electrophilic aromatic substitution requires high para-selectivity. The steric bulk of the 1-methylbutyl group minimizes ortho-substitution, streamlining the production of high-purity active ingredients [3].